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molecular formula C10H11ClO2 B8319349 Methyl 2-chloromethyl-6-methylbenzoate

Methyl 2-chloromethyl-6-methylbenzoate

Cat. No. B8319349
M. Wt: 198.64 g/mol
InChI Key: HYKRJRNYWUORKO-UHFFFAOYSA-N
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Patent
US06989462B2

Procedure details

11.9 g of methyl 2,6-dimethylbenzoate are initially charged in 50 ml of chlorobenzene admixed at room temperature with 8.2 g of sulfuryl chloride and 40 mg of AIBN. The mixture is stirred at 60–90° C. for 2 h. Afterwards, the mixture is admixed with 80 ml of saturated NaHCO3 solution. After the phase separation, the organic phase is washed with 100 ml of 10% Na2SO3 solution, the organic phase is dried over magnesium sulfate and the chlorobenzene is distilled off in vacuo. 15.5 g of colorless liquid are obtained. The product is distilled under high vacuum (0.1 mbar, 66–77° C.). Yield: 10.2 g (71% of theory; 95.2 area %).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].S(Cl)([Cl:16])(=O)=O.C([O-])(O)=O.[Na+]>ClC1C=CC=CC=1.CC(N=NC(C#N)(C)C)(C#N)C>[Cl:16][CH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C(=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
40 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 60–90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the phase separation
WASH
Type
WASH
Details
the organic phase is washed with 100 ml of 10% Na2SO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the chlorobenzene is distilled off in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=C(C(=O)OC)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 128.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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